4-Fluoropyridine-2-carbaldehyde;hydrochloride
CAS No.:
Cat. No.: VC18627911
Molecular Formula: C6H5ClFNO
Molecular Weight: 161.56 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H5ClFNO |
|---|---|
| Molecular Weight | 161.56 g/mol |
| IUPAC Name | 4-fluoropyridine-2-carbaldehyde;hydrochloride |
| Standard InChI | InChI=1S/C6H4FNO.ClH/c7-5-1-2-8-6(3-5)4-9;/h1-4H;1H |
| Standard InChI Key | ZBZSAIVUDNINAH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=C(C=C1F)C=O.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
4-Fluoropyridine-2-carbaldehyde hydrochloride belongs to the class of heterocyclic aromatic compounds. Its structure comprises a pyridine ring substituted with:
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A fluorine atom at the 4-position, enhancing electron-withdrawing effects and metabolic stability.
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A formyl group (-CHO) at the 2-position, enabling nucleophilic addition and condensation reactions.
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A hydrochloride counterion, improving solubility in polar solvents .
The molecular formula is C₆H₅ClFNO, derived from the parent compound 4-fluoropyridine-2-carbaldehyde (C₆H₄FNO) with the addition of HCl. The molecular weight is 161.56 g/mol, consistent with theoretical calculations .
Physical and Spectral Properties
Nuclear magnetic resonance (NMR) analysis of the parent compound reveals characteristic peaks:
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¹H NMR: Signals at δ 10.1 (aldehyde proton), δ 8.6–7.8 (pyridine ring protons) .
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¹³C NMR: Carbonyl carbon at δ 192 ppm, aromatic carbons between δ 120–150 ppm.
Synthesis and Optimization
Diazonium Salt Decomposition Method
The patented synthesis route involves two stages :
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Diazotization: 4-Aminopyridine reacts with hydrogen fluoride and nitrous acid to form 4-pyridyldiazonium fluoride.
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Thermal Decomposition: The diazonium salt decomposes at 30–50°C, releasing nitrogen gas and hydrogen fluoride. Subsequent neutralization with ammonium hydroxide and treatment with HCl gas yields the hydrochloride salt.
Reaction Conditions:
Applications in Industry and Research
Pharmaceutical Intermediates
The compound’s aldehyde group facilitates the synthesis of:
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Schiff Bases: Used in metal coordination complexes for anticancer drug candidates.
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Heterocyclic Derivatives: Building blocks for kinase inhibitors and antiviral agents .
Agrochemical Development
Fluoropyridine derivatives are integral to modern herbicides. For example:
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Florpyrauxifen-benzyl: A rice herbicide utilizing a 5-fluoropyridine backbone, highlighting the role of fluorination in enhancing bioactivity .
Biological Activity and Mechanisms
Antioxidant Properties
While direct data are lacking, related pyridine aldehydes demonstrate radical scavenging activity (e.g., IC₅₀ = 7.68 µM for DPPH assay).
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